molecular formula C7H7F2NO B1298309 2-(Difluoromethoxy)aniline CAS No. 22236-04-0

2-(Difluoromethoxy)aniline

Cat. No.: B1298309
CAS No.: 22236-04-0
M. Wt: 159.13 g/mol
InChI Key: CGNAIUUCOVWLLL-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)aniline, also known as 2-(Difluoromethoxy)benzenamine, is an organic compound with the molecular formula C7H7F2NO. It is characterized by the presence of a difluoromethoxy group (-OCHF2) attached to the aniline structure.

Scientific Research Applications

2-(Difluoromethoxy)aniline has several applications in scientific research:

Mechanism of Action

Target of Action

The primary target of 2-(Difluoromethoxy)aniline is the respiratory system . This compound interacts with the respiratory system, potentially causing irritation and other effects.

Pharmacokinetics

It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier .

Result of Action

It is known to cause skin and eye irritation, and may cause respiratory irritation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be stored under an inert gas (nitrogen or argon) at 2–8 °C . Additionally, exposure to certain conditions, such as high temperatures or reactive substances, may alter the compound’s properties or effects.

Safety and Hazards

“2-(Difluoromethoxy)aniline” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(Difluoromethoxy)aniline typically involves the following steps:

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route but is optimized for higher yield, lower cost, and minimal pollution. The process involves the same steps but is scaled up and may include additional purification steps to ensure product quality .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)aniline undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrazine and catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.

Major Products

Comparison with Similar Compounds

Similar Compounds

    2-Fluoroaniline: Similar structure but with a single fluorine atom.

    2-Methoxyaniline: Contains a methoxy group instead of a difluoromethoxy group.

    2-(Trifluoromethoxy)aniline: Contains a trifluoromethoxy group instead of a difluoromethoxy group.

Uniqueness

2-(Difluoromethoxy)aniline is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-(difluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO/c8-7(9)11-6-4-2-1-3-5(6)10/h1-4,7H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNAIUUCOVWLLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50359050
Record name 2-(Difluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22236-04-0
Record name 2-(Difluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Difluoromethoxy)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 1-difluoromethoxy-2-nitrobenzene (8.21 g, 43.4 mmol) and 10% palladium on carbon (1.1 g) in 100 mL of ethanol was stirred under a hydrogen atmosphere at room temperature for approximately 24 hours. The mixture was filtered and the filtrate was concentrated to give 2-difluoromethoxyaniline (5.14 g, 32.3 mol) as an oil.
Quantity
8.21 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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